N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyanocyclohexyl group attached to the nitrogen atom of the indole ring, along with a carboxamide group at the 2-position and two methyl groups at the 4 and 5 positions of the indole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylindole with 1-cyanocyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
For industrial production, the process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts and temperature control to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-(1-Cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclohexyl)-N-ethylmethanesulfonamide: This compound has a similar cyanocyclohexyl group but differs in the presence of an ethylmethanesulfonamide group.
N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: These compounds share the cyanocyclohexyl group but have different structural features, such as a tetrahydropyran ring.
The uniqueness of this compound lies in its specific indole core structure and the positioning of the cyanocyclohexyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-4,5-dimethyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-12-6-7-15-14(13(12)2)10-16(20-15)17(22)21-18(11-19)8-4-3-5-9-18/h6-7,10,20H,3-5,8-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLMSAYMHXJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)NC3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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